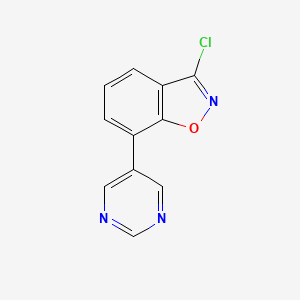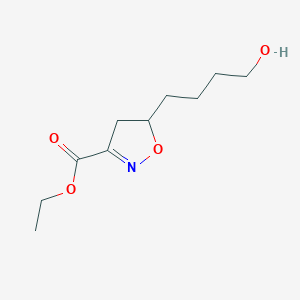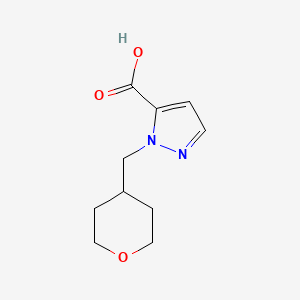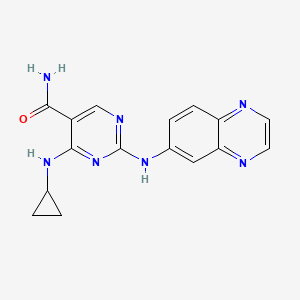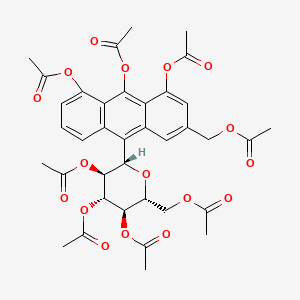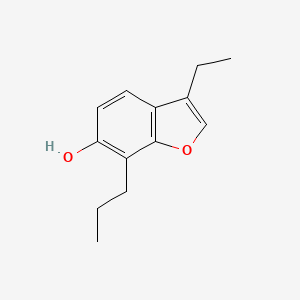
3-Ethyl-7-propyl-1-benzofuran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Benzofurans are characterized by their fused benzene and furan rings, which contribute to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-propyl-1-benzofuran-6-ol typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or 1,4-diol-2-ynes.
Benzene Ring Formation: The benzene ring is formed through a Friedel-Crafts acylation or alkylation reaction, where an aromatic compound is reacted with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
Functional Group Modifications:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-7-propyl-1-benzofuran-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and strong acids or bases are employed depending on the type of substitution reaction.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Dihydrobenzofurans and other reduced derivatives.
Substitution Products: Various substituted benzofurans with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its biological activities, such as anti-tumor, antibacterial, and antioxidant properties.
Medicine: Explored for its potential therapeutic uses, including anti-inflammatory and anti-viral activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which 3-Ethyl-7-propyl-1-benzofuran-6-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
3-Ethyl-7-propyl-1-benzofuran-6-ol is compared with other similar benzofuran derivatives, such as:
1-Benzofuran-7-ol: Similar structure but lacks the ethyl and propyl groups.
2,3-Dimethyl-1-benzofuran-6-ol: Contains methyl groups at the 2 and 3 positions instead of ethyl and propyl groups.
4-Ethyl-1-benzofuran-6-ol: Ethyl group at the 4 position instead of the 3 position.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-ethyl-7-propyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C13H16O2/c1-3-5-11-12(14)7-6-10-9(4-2)8-15-13(10)11/h6-8,14H,3-5H2,1-2H3 |
Clé InChI |
YMHXRCIERQSIQR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC2=C1OC=C2CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
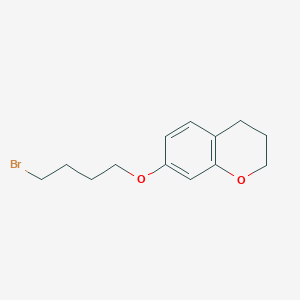
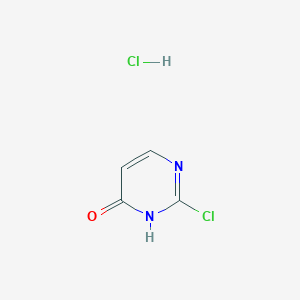
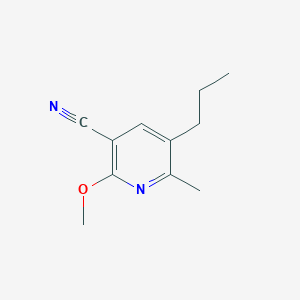

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
